
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
For 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-, the synthesis can be achieved through the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate .
Industrial Production Methods
Industrial production of 2-azetidinones often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient and green methods, such as those mediated by propylphosphonic anhydride, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex structures with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones .
Scientific Research Applications
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . The compound generates intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3, ultimately causing programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 4-(4-chlorophenyl)-3-methyl-
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- 3-chloro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-azetidin-2-one
Uniqueness
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxy and chlorophenyl groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
827028-26-2 |
|---|---|
Molecular Formula |
C21H16ClNO2 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-phenoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H16ClNO2/c22-16-13-11-15(12-14-16)19-20(25-18-9-5-2-6-10-18)21(24)23(19)17-7-3-1-4-8-17/h1-14,19-20H |
InChI Key |
AOTBCWNXJNXLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



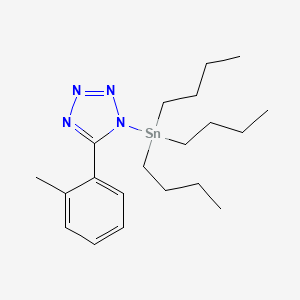
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
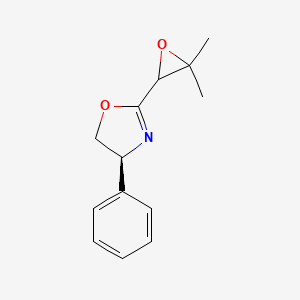
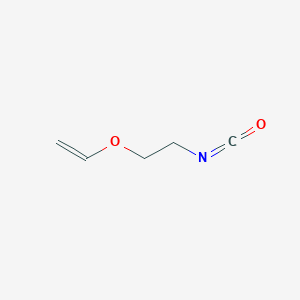
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
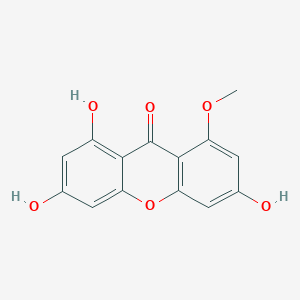
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)


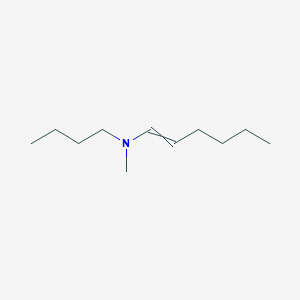
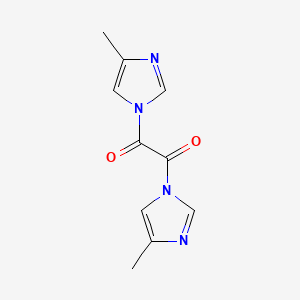
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
